molecular formula C18H20N2O3S B12759563 (4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-11-0

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12759563
CAS No.: 199173-11-0
M. Wt: 344.4 g/mol
InChI Key: PRUMLYNPEMGVJW-UHFFFAOYSA-N
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Description

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 4-methylphenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds like ethyl carbamate and methyl carbamate.

    Benzothiazolone derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.

Uniqueness

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

199173-11-0

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(4-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C8H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-6-2-4-7(5-3-6)9-8(10)11/h3-6H,2,7H2,1H3;2-5,9H,1H3,(H,10,11)

InChI Key

PRUMLYNPEMGVJW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.CC1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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